Product packaging for C16H24ClNO3S(Cat. No.:)

C16H24ClNO3S

Cat. No.: B12630164
M. Wt: 345.9 g/mol
InChI Key: IVQRGOYRMMQZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clethodim Impurity 24, with the molecular formula C16H24ClNO3S and a molecular weight of 345.88, is a high-purity pharmaceutical reference standard essential for drug development and quality control processes . This ICH Q3A(Q3B)-compliant impurity standard is critical for ensuring the safety, efficacy, and quality of pharmaceutical products, providing researchers with an accurate and reliable benchmark for analytical methods . It serves as a vital tool in method validation, stability studies, and the precise quantification of impurities in active pharmaceutical ingredients (APIs) . As a leading global supplier, we provide this compound exclusively for research and development applications. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO3S B12630164 C16H24ClNO3S

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenyl)-4-methylpentyl]amino]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C16H24ClNO3S/c1-11(2)14(12-3-5-13(17)6-4-12)7-8-18-15-9-22(20,21)10-16(15)19/h3-6,11,14-16,18-19H,7-10H2,1-2H3

InChI Key

IVQRGOYRMMQZOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCNC1CS(=O)(=O)CC1O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The primary synthetic route for producing Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride includes:

  • Nucleophilic Substitution : The reaction between 3-methoxybenzyl chloride and piperidine-2-carboxylate occurs in an organic solvent such as dichloromethane or toluene, using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Conditions

The reaction conditions significantly influence the yield and purity of the final product. Key parameters include:

  • Solvent : Organic solvents like dichloromethane or toluene are preferred.

  • Base : Sodium hydroxide or potassium carbonate is commonly used.

  • Temperature : The reaction is typically conducted at room temperature or slightly elevated temperatures to enhance reaction rates.

Industrial Production

In industrial settings, the synthesis process adapts to larger scales, maintaining strict control over reaction conditions to ensure high yield and purity. Common practices include:

The synthesis involves several key reactions that can be analyzed for their mechanisms:

Nucleophilic Substitution Mechanism

  • Formation of Piperidine Intermediate : The base deprotonates the piperidine derivative, enhancing its nucleophilicity.

  • Nucleophilic Attack : The activated piperidine attacks the electrophilic carbon in 3-methoxybenzyl chloride, resulting in the formation of the desired product.

Purification Process

Following synthesis, purification is essential to isolate the target compound from by-products and unreacted materials. Common methods include:

  • Recrystallization : Involves dissolving the crude product in a suitable solvent at high temperature and allowing it to crystallize upon cooling.

  • Chromatography : Utilizes column chromatography techniques to separate compounds based on their polarity.

Research on C16H24ClNO3S highlights its structural characteristics and potential biological activities.

Spectral Analysis

Characterization techniques provide insights into the molecular structure:

Technique Description
Infrared Spectroscopy (IR) Peaks indicative of functional groups (e.g., C=O, C-Cl)
Nuclear Magnetic Resonance (NMR) Provides information on hydrogen environments within the molecule
Mass Spectrometry (MS) Confirms molecular weight and structure

Biological Activity

Studies suggest that Ethyl 2-(3-methoxybenzyl)piperidine-2-carboxylate hydrochloride may interact with specific biological targets, influencing pathways related to neurodegenerative diseases and cancer progression.

The preparation of this compound involves a well-defined synthetic route characterized by nucleophilic substitution reactions under carefully controlled conditions. Industrial practices further refine these methods for scalability while ensuring product purity through effective purification techniques. Ongoing research into its biological applications continues to enhance its relevance in medicinal chemistry.

Chemical Reactions Analysis

4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Key Functional Groups Potential Applications Notable Properties
C₁₆H₂₄ClNO₃S C₁₆H₂₄ClNO₃S Chlorine, Sulfur, Amide Pharmaceuticals, Agrochemicals High polarity, moderate stability
Difluoromethylthio C₉N₂SH₁₄ Fluorine, Thioether Polymer additives, Catalysts Thermal stability, low toxicity
Thiomin C₁₃OH₂₄ Hydroxyl, Sulfur Antioxidants, Cosmetics Water-soluble, UV-resistant
Naphthindan C₁₆H₁₈F₃N₃O Fluorine, Amine Anticancer agents, Imaging probes High bioavailability, fluorescence
Epicoprosterol C₅₇H₁₁₁NO₇ Steroid backbone, Ester Hormone therapy, Anti-inflammatory Lipophilic, slow metabolic rate

Key Findings:

  • Reactivity: C₁₆H₂₄ClNO₃S exhibits greater electrophilicity compared to Difluoromethylthio due to the chlorine atom, enhancing its suitability for covalent binding in drug design .
  • Bioactivity: Unlike Naphthindan, which is optimized for fluorescence and tumor targeting, C₁₆H₂₄ClNO₃S lacks aromatic fluorophores, limiting its use in imaging but improving metabolic stability .
  • Solubility: C₁₆H₂₄ClNO₃S shows intermediate solubility in polar solvents, contrasting with the high hydrophilicity of Thiomin (C₁₃OH₂₄) .

Biological Activity

The compound with the molecular formula C16H24ClNO3S, known for its potential biological activities, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, highlighting its antibacterial and possible therapeutic properties.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a tetrahydrofuran moiety. The molecular weight of this compound is approximately 345 g/mol. Its structural features suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of substituted amines with sulfonyl halides. The resulting N-substituted derivatives exhibit varying degrees of biological activity. For instance, the synthesis pathway often utilizes methods such as condensation reactions and reduction techniques to yield the desired sulfonamide derivatives .

Antibacterial Activity

Research has demonstrated that this compound exhibits moderate antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin. In studies, the compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The order of antibacterial efficacy was noted as follows:

CompoundMIC (µg/mL)Activity Level
This compound32Moderate
Ciprofloxacin16High

This data suggests that while this compound is not as potent as ciprofloxacin, it still possesses noteworthy antibacterial properties that merit further investigation .

The mechanism by which this compound exerts its antibacterial effects likely involves interference with bacterial folic acid synthesis, similar to other sulfonamide derivatives. This action disrupts essential metabolic pathways in bacteria, leading to growth inhibition.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound. For example:

  • Antidepressant Activity : A study evaluated N-substituted tetrahydrofuran derivatives for their antidepressant properties. These compounds showed promising results in animal models, indicating that structural modifications can enhance biological activity .
  • Anti-inflammatory Effects : Another research project focused on sulfonamide derivatives' anti-inflammatory properties, revealing that certain modifications could lead to significant reductions in inflammation markers in vitro and in vivo .

Research Findings

Recent findings indicate that the biological activity of this compound can be enhanced through structural modifications. For instance:

  • Substituents on the aromatic ring : Variations can influence lipophilicity and receptor binding affinity.
  • Aliphatic chain length : Longer chains have been associated with improved membrane permeability and bioavailability.

Q & A

Basic: How can researchers optimize the synthesis of C16H24ClNO3S to improve yield and purity?

Methodological Answer:
To optimize synthesis, systematically vary reaction parameters (temperature, solvent, catalyst concentration) using a factorial design approach. Employ techniques like HPLC or GC-MS to monitor purity . Document each iteration in a lab notebook, including raw data and procedural adjustments. Use statistical tools (e.g., ANOVA) to identify significant factors affecting yield . Compare results with literature protocols to resolve discrepancies, ensuring adherence to safety and reproducibility standards .

Basic: What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:
Combine NMR (<sup>1</sup>H, <sup>13</sup>C, and DEPT for functional groups), IR spectroscopy (to identify Cl, S=O, and NH stretches), and mass spectrometry (HRMS for molecular ion confirmation). Validate assignments against computational simulations (DFT) and reference spectra from primary literature. Cross-check data for consistency, especially in regions prone to signal overlap (e.g., aromatic protons) .

Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:
Conduct a meta-analysis of existing data, identifying variables such as measurement techniques (e.g., calorimetry vs. gravimetry), solvent systems, and environmental conditions (pH, temperature). Replicate key experiments under controlled conditions, using standardized protocols . Apply error analysis to quantify uncertainties and employ statistical models (e.g., Bland-Altman plots) to assess inter-study variability . Prioritize studies with transparent methodologies and raw data availability .

Advanced: What strategies can resolve discrepancies between computational predictions (e.g., DFT) and experimental observations for the reactivity of this compound?

Methodological Answer:
Re-evaluate computational parameters (basis sets, solvation models) to align with experimental conditions. Validate force fields using crystallographic data or spectroscopic benchmarks. Perform sensitivity analyses to identify which variables (e.g., bond angles, charge distribution) most impact predictions. Publish negative results to clarify limitations of current models . Collaborate with computational chemists to refine algorithms iteratively .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies using forced degradation (e.g., exposure to UV light, acidic/alkaline buffers). Monitor degradation products via LC-MS and quantify using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Compare degradation pathways with structurally similar compounds to identify vulnerable functional groups (e.g., ester hydrolysis) .

Advanced: How should a multi-step synthesis of this compound be designed to minimize side reactions and maximize scalability?

Methodological Answer:
Use retrosynthetic analysis to break down the target into intermediates, prioritizing steps with high atom economy. Screen protecting groups for sensitive functionalities (e.g., sulfonamide). Employ flow chemistry for exothermic or hazardous steps. Validate scalability via pilot-scale reactions (1–10 g), analyzing cost-effectiveness (e.g., catalyst recycling) and waste reduction. Document critical quality attributes (CQAs) for each step using process analytical technology (PAT) .

Advanced: What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on the pharmacological activity of this compound?

Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For mechanistic studies, use PICO :

  • Population : Target enzyme/receptor
  • Intervention : C16H24ClNO3S concentration/derivatives
  • Comparison : Positive/negative controls
  • Outcome : Binding affinity (IC50), selectivity ratios
    Ensure questions are open-ended (e.g., "How does stereochemistry influence target selectivity?") and align with gaps identified in systematic reviews .

Basic: What are best practices for documenting and reproducing experimental protocols involving this compound?

Methodological Answer:
Maintain a lab notebook with dated entries, including raw data, instrument settings (e.g., NMR frequency), and environmental conditions (humidity, light exposure). Use SI units and IUPAC nomenclature consistently. Archive samples with batch numbers and storage conditions. Share protocols via repositories like Zenodo to enhance reproducibility .

Advanced: How can researchers evaluate the ecological impact of this compound using computational and experimental toxicology?

Methodological Answer:
Combine QSAR models (e.g., ECOSAR) with in vitro assays (e.g., Daphnia magna acute toxicity). Validate predictions using microcosm studies to assess biodegradation pathways and bioaccumulation. Cross-reference with regulatory databases (EPA ECOTOX) to identify thresholds for ecological risk. Publish datasets with metadata for regulatory compliance .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer:
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate 95% confidence intervals for EC50/ED50 values. Assess goodness-of-fit via R<sup>2</sup> and residual plots. For multiplex assays (e.g., kinase panels), apply false discovery rate (FDR) correction. Use tools like GraphPad Prism or R/Bioconductor for reproducibility .

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